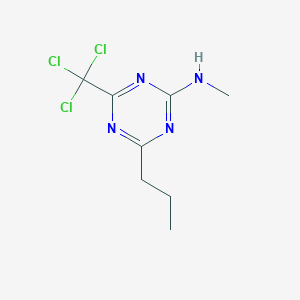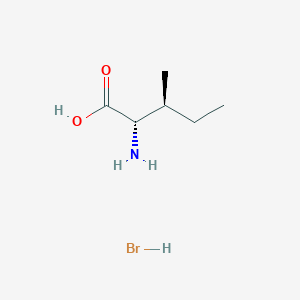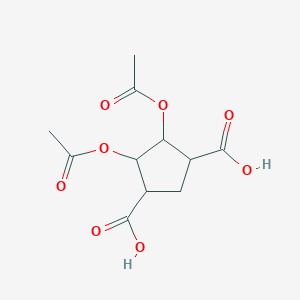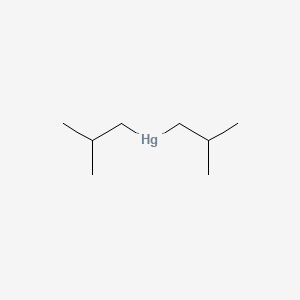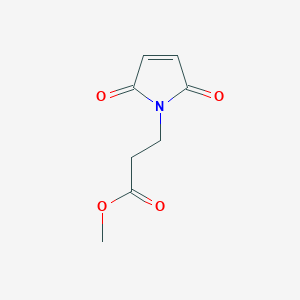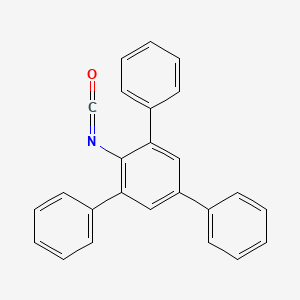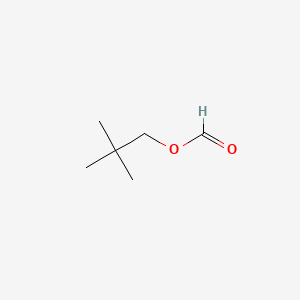![molecular formula C19H21ClN2Se B14709590 1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine CAS No. 24495-59-8](/img/structure/B14709590.png)
1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a selenepin ring, which is a selenium-containing heterocycle, and a piperazine ring, which is a common structural motif in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the selenepin ring: This step involves the cyclization of a suitable precursor containing selenium to form the selenepin ring.
Introduction of the chloro group: Chlorination of the selenepin ring is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the piperazine ring: The final step involves the nucleophilic substitution reaction between the chlorinated selenepin and 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The selenepin ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the selenepin ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenepin ring may yield selenoxides or selenones, while substitution reactions can lead to various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to act as a dopamine receptor antagonist and a serotonin receptor antagonist . These interactions can modulate neurotransmitter signaling, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine: Similar structure but contains a sulfur atom instead of selenium.
1-(8-Chloro-10,11-dihydrodibenzo[b,f]oxepin-10-yl)-4-methylpiperazine: Similar structure but contains an oxygen atom instead of selenium.
Uniqueness
The presence of the selenium atom in 1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine imparts unique chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit distinct reactivity and biological activity, making this compound particularly interesting for further research and development.
Propiedades
Número CAS |
24495-59-8 |
|---|---|
Fórmula molecular |
C19H21ClN2Se |
Peso molecular |
391.8 g/mol |
Nombre IUPAC |
1-(3-chloro-5,6-dihydrobenzo[b][1]benzoselenepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C19H21ClN2Se/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19/h2-7,13,17H,8-12H2,1H3 |
Clave InChI |
OWNHDIHRAYKGQT-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2CC3=CC=CC=C3[Se]C4=C2C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


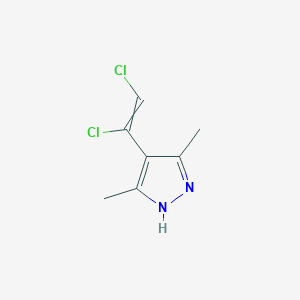
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)



